molecular formula C7H6BF4KS B8006333 Potassium trifluoro(3-fluoro-4-(methylthio)phenyl)borate

Potassium trifluoro(3-fluoro-4-(methylthio)phenyl)borate

Cat. No.: B8006333
M. Wt: 248.09 g/mol
InChI Key: PKLFMDPDZNFPNK-UHFFFAOYSA-N
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Description

Potassium trifluoro(3-fluoro-4-(methylthio)phenyl)borate is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(3-fluoro-4-(methylthio)phenyl)borate can be synthesized through the reaction of 3-fluoro-4-(methylthio)phenylboronic acid with potassium fluoride and trifluoroboric acid. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and crystallizers to ensure high yield and purity of the product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro(3-fluoro-4-(methylthio)phenyl)borate stands out due to its unique combination of a trifluoroborate group and a fluorinated aromatic ring with a methylthio substituent. This structure imparts enhanced stability and reactivity, making it particularly effective in cross-coupling reactions compared to its analogs .

Properties

IUPAC Name

potassium;trifluoro-(3-fluoro-4-methylsulfanylphenyl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF4S.K/c1-13-7-3-2-5(4-6(7)9)8(10,11)12;/h2-4H,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLFMDPDZNFPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=C(C=C1)SC)F)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF4KS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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